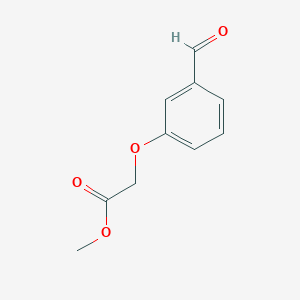

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide (EFPA) is a synthetic compound that has been studied extensively in recent years for its potential applications in scientific research. EFPA has been found to have a range of biochemical and physiological effects, and has been used to investigate the mechanisms of action of various drugs.

Applications De Recherche Scientifique

Synthetic Applications and Chemical Kinetics

The chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide illustrates the use of specific acetamides in the synthesis of antimalarial drugs. This process, facilitated by immobilized lipase, highlights the importance of selecting appropriate acyl donors and optimizing reaction conditions for efficient synthesis. The study provides insights into the mechanism and kinetics of such reactions, emphasizing the role of acetamides in chemoselective synthesis processes (Magadum & Yadav, 2018).

Biological and Pharmacological Exploration

Research on benzene-containing amides, including structures related to N-phenylacetamide, underscores the significance of the benzene ring and the amidic group in biological activity. These studies, through photoelectron spectroscopy, illuminate the electronic structure of such compounds and their potential biological implications, emphasizing the molecular basis of their pharmacological activities (Klasinc et al., 2009).

Novel Hybrid Molecules for Multifactorial Diseases

The development of novel 2-phenoxy-N-phenylacetamide hybrids, incorporating various heterocyclic scaffolds, represents a strategic approach in the search for multitarget-directed medicines. These hybrids are synthesized through a three-component reaction, potentially offering new therapeutic options for multifactorial illnesses. This exploration into hybrid molecules underscores the innovative use of acetamide derivatives in creating compounds with potential biomedical applications (Abdelhamid et al., 2022).

Antimicrobial and Antitubercular Agents

Research into 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides has unveiled their potential as biologically active compounds with significant antimicrobial properties. These studies, focusing on the synthesis and evaluation of these compounds, have identified them as promising candidates for addressing various bacterial and fungal infections, highlighting the versatility of acetamides in the development of new antimicrobial agents (Jayadevappa et al., 2012).

Propriétés

IUPAC Name |

2-(2-ethoxy-4-formylphenoxy)-N-phenylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO4/c1-2-21-16-10-13(11-19)8-9-15(16)22-12-17(20)18-14-6-4-3-5-7-14/h3-11H,2,12H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQUVNNKPGICZQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC(=O)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.